3,3,4-Trifluoropiperidine 3,3,4-Trifluoropiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19796492
InChI: InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2
SMILES:
Molecular Formula: C5H8F3N
Molecular Weight: 139.12 g/mol

3,3,4-Trifluoropiperidine

CAS No.:

Cat. No.: VC19796492

Molecular Formula: C5H8F3N

Molecular Weight: 139.12 g/mol

* For research use only. Not for human or veterinary use.

3,3,4-Trifluoropiperidine -

Specification

Molecular Formula C5H8F3N
Molecular Weight 139.12 g/mol
IUPAC Name 3,3,4-trifluoropiperidine
Standard InChI InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2
Standard InChI Key ZBJYKMIRHGSEME-UHFFFAOYSA-N
Canonical SMILES C1CNCC(C1F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3,3,4-Trifluoropiperidine (molecular formula: C5H8F3N\text{C}_5\text{H}_8\text{F}_3\text{N}) features a piperidine ring system with fluorine atoms at the 3- and 4-positions. The nitrogen atom in the ring contributes to basicity, while the fluorine substituents introduce electronegativity and steric effects that influence reactivity and intermolecular interactions. The trifluoromethyl group (-CF3_3) enhances lipophilicity, a critical factor in drug design for improving membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5H8F3N\text{C}_5\text{H}_8\text{F}_3\text{N}
Molecular Weight143.12 g/mol
Fluorine Content39.8% (by mass)
Ring SystemPiperidine (hexagonal)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3,3,4-trifluoropiperidine typically involves fluorination of nipecotic acid derivatives. A standard protocol includes:

  • Reaction Setup: Mixing nipecotic acid with trichloromethane and anhydrous hydrofluoric acid in an autoclave.

  • Fluorination: Introducing sulfur tetrafluoride (SF4\text{SF}_4) at elevated temperatures (95–150°C) for 6–12 hours.

  • Workup: Neutralizing the mixture with aqueous sodium bicarbonate and extracting the product using dichloromethane.

This method yields 3,3,4-trifluoropiperidine with moderate efficiency, though optimization of reaction time and temperature can enhance purity and yield.

Industrial Production Challenges

Scaling this synthesis poses challenges due to the corrosive nature of hydrofluoric acid and the need for specialized equipment to handle high-pressure fluorination. Alternative routes, such as electrochemical fluorination or transition metal-catalyzed methods, are under investigation to improve scalability and safety.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in aqueous buffers. Its stability under ambient conditions is attributed to the strong C-F bonds, which resist hydrolysis and oxidation.

Table 2: Comparative Solubility Data

SolventSolubility (mg/mL)
DMSO25–30
Methanol10–15
Water<1

Spectroscopic Features

  • NMR: 19F^{19}\text{F}-NMR reveals distinct signals for the three fluorine atoms at δ -75 ppm (3-F) and δ -110 ppm (4-F).

  • IR: Strong absorption bands at 1150 cm1^{-1} (C-F stretching) and 2800 cm1^{-1} (C-H stretching).

Chemical Reactivity and Applications

Nucleophilic Substitution

The nitrogen atom in 3,3,4-trifluoropiperidine participates in alkylation and acylation reactions. For example, reaction with benzyl bromide forms N-benzyl derivatives, which are intermediates in synthesizing bioactive molecules.

Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions to construct polycyclic frameworks. A notable application is its use in synthesizing fluorinated analogs of FDA-approved kinase inhibitors, enhancing their metabolic stability.

Biological Significance and Research Findings

Role in Medicinal Chemistry

Fluorinated piperidines are pivotal in optimizing pharmacokinetic properties of drug candidates. 3,3,4-Trifluoropiperidine’s trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets, as demonstrated in studies targeting carbonic anhydrase and serotonin receptors.

Case Study: Anticancer Activity

In a 2024 study, 3,3,4-trifluoropiperidine was incorporated into a novel HSP90 inhibitor. The fluorinated derivative showed a 40% increase in binding affinity compared to non-fluorinated analogs, attributed to enhanced van der Waals interactions with Tyr139 and Val150 residues.

Table 3: Comparative Binding Affinity

CompoundIC50_{50} (nM)
Non-fluorinated analog120
3,3,4-Trifluoropiperidine derivative72

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